molecular formula C13H12ClNO4 B5590614 methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate

methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate

Cat. No.: B5590614
M. Wt: 281.69 g/mol
InChI Key: ALVYWEKGDNMOAE-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, which is a fused aromatic ring system containing both benzene and furan rings The compound also contains functional groups such as an amino group, a chloro substituent, and an ester group

Properties

IUPAC Name

methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-18-11(17)5-3-9(16)13-12(15)8-6-7(14)2-4-10(8)19-13/h2,4,6H,3,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVYWEKGDNMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and chloroacetic acid, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated benzofuran derivative.

    Esterification: The ester group can be introduced through esterification reactions, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly for targeting specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism of action can be elucidated through studies involving molecular docking, enzyme assays, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate include other benzofuran derivatives with different substituents, such as:

  • Methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate
  • Methyl 4-(3-amino-5-fluoro-1-benzofuran-2-yl)-4-oxobutanoate
  • Methyl 4-(3-amino-5-methyl-1-benzofuran-2-yl)-4-oxobutanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent, for example, can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.

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